Benzene, (7-octenylsulfinyl)-
CAS No.: 189638-41-3
Cat. No.: VC19102314
Molecular Formula: C14H20OS
Molecular Weight: 236.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 189638-41-3 |
|---|---|
| Molecular Formula | C14H20OS |
| Molecular Weight | 236.37 g/mol |
| IUPAC Name | oct-7-enylsulfinylbenzene |
| Standard InChI | InChI=1S/C14H20OS/c1-2-3-4-5-6-10-13-16(15)14-11-8-7-9-12-14/h2,7-9,11-12H,1,3-6,10,13H2 |
| Standard InChI Key | NGJHKUHDYUVBOP-UHFFFAOYSA-N |
| Canonical SMILES | C=CCCCCCCS(=O)C1=CC=CC=C1 |
Introduction
Structural Identification and Molecular Characteristics
Chemical Identity and Nomenclature
Benzene, (7-octenylsulfinyl)- is identified by several nomenclature systems and databases:
The compound’s structure comprises a benzene ring linked to a sulfinyl group (-S(O)-), which is further connected to a 7-octenyl chain. The alkenyl chain introduces a double bond at the seventh carbon, conferring stereochemical variability (E/Z isomerism) and influencing intermolecular interactions.
Spectroscopic and Computational Data
While experimental spectral data (e.g., NMR, IR) for benzene, (7-octenylsulfinyl)- is limited in publicly available literature, computational predictions based on analogous sulfoxides suggest characteristic signals:
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NMR: Aromatic protons (6.5–7.5 ppm), sulfinyl-adjacent methylene protons (2.8–3.5 ppm), and alkene protons (5.2–5.8 ppm) .
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NMR: Sulfoxide sulfur-bound carbon (~55 ppm), aromatic carbons (125–140 ppm), and alkene carbons (115–130 ppm) .
The 3D conformational analysis reveals that the sulfinyl group adopts a trigonal pyramidal geometry, with the lone pair on sulfur contributing to chiral centers in asymmetric derivatives .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of benzene, (7-octenylsulfinyl)- can be inferred from methodologies applied to analogous benzenesulfonyl and sulfinyl compounds. A metal-free, one-pot tandem protocol involving benzenesulfonyl azides and carboxylic acids has been reported for related sulfonamides . Key steps include:
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Base-Mediated Deprotonation: Strong bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) deprotonate carboxylic acids to form carboxylate intermediates .
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Sulfonyl Transfer: Reaction with benzenesulfonyl azides generates sulfonamide intermediates.
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Esterification: 1,2-Dichloroethane (DCE) acts as both solvent and alkylating agent, facilitating esterification .
For benzene, (7-octenylsulfinyl)-, modifications to this protocol would require substituting the carboxylic acid with an appropriate alkenylthiol precursor, followed by oxidation to the sulfoxide.
Table 1: Representative Synthetic Conditions for Sulfinylbenzene Derivatives
| Component | Role | Quantity/Conditions |
|---|---|---|
| Benzenesulfonyl azide | Sulfur source | 0.3 mmol |
| 7-Octenylthiol | Alkenyl chain precursor | 0.2 mmol |
| DBU | Base | 1.0 equivalent |
| DCE | Solvent/alkylating agent | 2.0 mL, 6 h, 25°C |
| Oxidizing agent (e.g., HO) | Sulfoxide formation | Post-reaction addition |
Mechanistic Insights
The proposed mechanism involves:
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Formation of a sulfonic anhydride intermediate via nucleophilic attack of the carboxylate on the sulfonyl azide .
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Alkylation by DCE at the sulfonamide stage, followed by oxidation to the sulfoxide .
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Stereoselectivity in sulfoxide formation is influenced by the steric and electronic properties of the alkenyl chain .
Physicochemical Properties
Partitioning and Solubility
Experimental data specific to benzene, (7-octenylsulfinyl)- is sparse, but estimates can be derived from QSAR models:
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Octanol-Water Partition Coefficient (): Predicted ~3.2 (moderate lipophilicity) .
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Aqueous Solubility: Estimated 0.05–0.1 mg/L at 25°C, consistent with sulfoxide-containing aromatics .
Stability and Reactivity
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